REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6](O)[CH:5]=[C:4]([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[N:3]=1.P(Cl)(Cl)([Cl:17])=O.CN(C)C1C=CC=CC=1>>[Cl:17][C:6]1[CH:5]=[C:4]([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[N:3]=[C:2]([NH2:1])[N:7]=1
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)O)C1=CC=NC=C1
|
Name
|
|
Quantity
|
87.1 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 100° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction solution is then stirred at room temperature for another two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The phosphoryl chloride is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
ADDITION
|
Details
|
Water/dichloromethane 9:1 is added to the residue, which
|
Type
|
WAIT
|
Details
|
is then boiled for 5 minutes
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
the product is filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=NC(=C1)C1=CC=NC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |